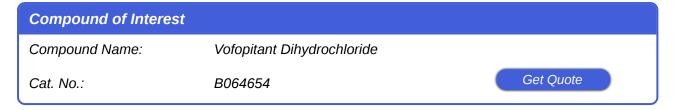


Application Notes & Protocols for the HPLC Analysis of Vofopitant Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

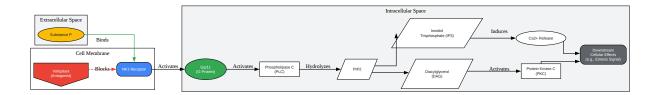
Introduction

Vofopitant Dihydrochloride is a potent and selective neurokinin-1 (NK1) receptor antagonist. [1][2] The NK1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide involved in pain perception and emesis.[3][4] By blocking the binding of Substance P, Vofopitant exhibits antiemetic and anxiolytic properties.[1][3] Accurate and reliable analytical methods are crucial for the quantification of Vofopitant in bulk drug substances, pharmaceutical formulations, and biological matrices during drug development and quality control processes.

This document provides a detailed application note and a proposed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **Vofopitant Dihydrochloride**. The methodologies presented are based on established principles of reversed-phase chromatography and method validation guidelines, drawing parallels from analytical methods developed for similar NK1 receptor antagonists such as Aprepitant.[5][6][7]

Signaling Pathway of Vofopitant Target: NK1 Receptor





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Figure 1: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Vofopitant.

Proposed HPLC Analytical Method

This section outlines a proposed Reversed-Phase HPLC (RP-HPLC) method for the quantification of **Vofopitant Dihydrochloride**. This method is designed to be a starting point for method development and will require validation for specific applications.

Chromatographic Conditions



Parameter	Proposed Condition	
Instrument	HPLC system with UV-Vis Detector	
Column	C18, 250 mm x 4.6 mm, 5 µm particle size	
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)	
Flow Rate	1.0 mL/min	
Detection Wavelength	220 nm	
Injection Volume	20 μL	
Column Temperature	30 °C	
Run Time	10 minutes	

Reagents and Materials

- Vofopitant Dihydrochloride reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

Preparation of Solutions

- Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 50:50 ratio. Filter through a
 0.45 μm membrane filter and degas prior to use.



- Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Vofopitant
 Dihydrochloride reference standard in the mobile phase in a 100 mL volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 μg/mL).

Experimental Protocol: Method Validation

The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[8] The following parameters should be assessed:

- System Suitability:
 - Inject the standard solution (e.g., 20 μg/mL) six times.
 - Calculate the relative standard deviation (RSD) for the peak area and retention time.
 - Determine the theoretical plates and tailing factor.[5][9]
- Specificity:
 - Analyze blank samples (diluent) and placebo samples to ensure no interference at the retention time of Vofopitant.
 - Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress)
 to demonstrate that the method can resolve Vofopitant from its degradation products.
- Linearity:
 - Inject a series of at least five concentrations of Vofopitant Dihydrochloride.
 - Plot a calibration curve of peak area versus concentration.
 - Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[5]
 [10]
- Accuracy:



- Perform recovery studies by spiking a placebo with known amounts of Vofopitant at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Calculate the percentage recovery at each level.

Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
- Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, by different analysts, or using different equipment.
- Calculate the %RSD for the results.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ):
 - Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5][11]

Robustness:

- Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature.[12]
- Evaluate the effect of these changes on the system suitability parameters.

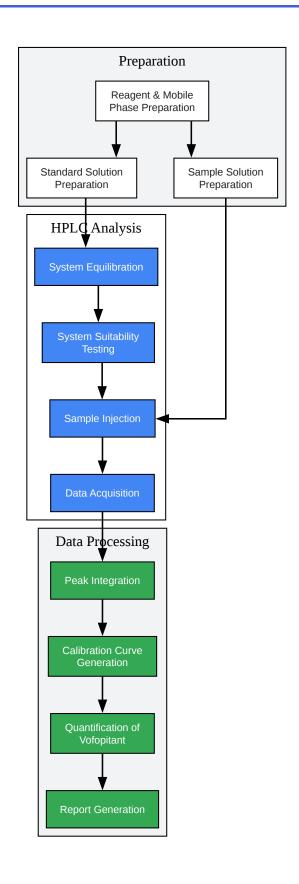
Summary of Potential Quantitative Data (Hypothetical)



Validation Parameter	Acceptance Criteria	Hypothetical Result
System Suitability		
%RSD of Peak Area	- ≤ 2.0%	0.8%
%RSD of Retention Time	≤ 1.0%	0.3%
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	> 2000	6500
Linearity		
Range	-	1 - 50 μg/mL
Correlation Coefficient (r²)	≥ 0.999	0.9995
Accuracy		
% Recovery	98.0 - 102.0%	99.5 - 101.2%
Precision		
Repeatability (%RSD)	<u></u>	0.9%
Intermediate Precision (%RSD)	≤ 2.0%	1.3%
LOD	-	0.1 μg/mL
LOQ	-	0.3 μg/mL
Robustness	No significant impact on results	Robust

Experimental Workflow





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